molecular formula C6H11FO B2431082 4-Fluorocyclohexanol CAS No. 74058-19-8

4-Fluorocyclohexanol

Cat. No.: B2431082
CAS No.: 74058-19-8
M. Wt: 118.151
InChI Key: QINUPKIQEIKVOV-UHFFFAOYSA-N
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Description

4-Fluorocyclohexanol is an organic compound with the molecular formula C6H11FO It is a derivative of cyclohexanol, where one hydrogen atom on the cyclohexane ring is replaced by a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorocyclohexanol can be synthesized through several methods. One common approach involves the fluorination of cyclohexanol. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature to moderate temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorocyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-fluorocyclohexanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 4-fluorocyclohexane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products:

    Oxidation: 4-Fluorocyclohexanone.

    Reduction: 4-Fluorocyclohexane.

    Substitution: 4-Fluorocyclohexyl chloride or bromide.

Scientific Research Applications

4-Fluorocyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to natural substrates.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-fluorocyclohexanol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or substrate for enzymes involved in metabolic pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a useful tool in biochemical studies.

Comparison with Similar Compounds

    Cyclohexanol: The parent compound, which lacks the fluorine atom.

    4-Chlorocyclohexanol: A similar compound where the fluorine is replaced by chlorine.

    4-Bromocyclohexanol: Another analog with a bromine atom instead of fluorine.

Uniqueness: 4-Fluorocyclohexanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity, stability, and interaction with biological targets compared to its non-fluorinated or differently halogenated analogs.

Properties

IUPAC Name

4-fluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINUPKIQEIKVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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